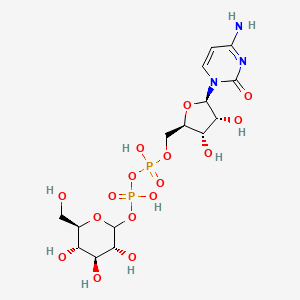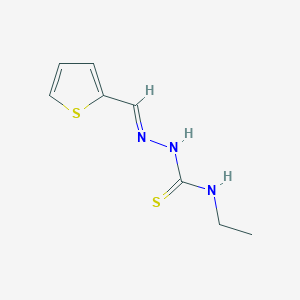![molecular formula C13H13NO4 B1238609 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester](/img/structure/B1238609.png)
7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxyimino-1,7a-dihydrocyclopropa[b][1]benzopyran-1a-carboxylic acid ethyl ester is a 1-benzopyran.
Aplicaciones Científicas De Investigación
Neuropharmacological Research
7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester (CPCCOEt) has been extensively studied in neuropharmacology. For instance, it's used to explore the potential anxiolytic-like activity of PHCCC, an allosteric modulator of metabotropic glutamate4 receptors in rats, indicating that positive allosteric modulation of mGlu4 receptors might be a useful approach to treat anxiety (Stachowicz et al., 2004). Another study found that CPCCOEt enhances the climbing fibre response in Purkinje neurons, providing insights into non-mGlu1 mediated actions of CPCCOEt important for interpreting its effects (Fukunaga et al., 2007).
Cancer Research
CPCCOEt has also been used in cancer research. For example, it has been shown to inhibit the proliferation and alter the morphology of human melanoma cell lines, suggesting its potential as a therapeutic agent in melanoma treatment (Haas et al., 2007).
Neurological Injury and Recovery
This compound has demonstrated effectiveness in reducing traumatic neuronal injury and improving outcomes after brain trauma. Selective mGluR1 antagonists like CPCCOEt provided significant neuroprotection in rat cortical neuronal cultures subjected to mechanical injury and reduced lesion volumes in rats after traumatic brain injury, indicating its potential therapeutic value in brain injury treatment (Faden et al., 2001).
Mechanotransduction Research
CPCCOEt is also involved in mechanotransduction research, particularly in studies examining the role of metabotropic glutamate receptors in mechanotransduction processes of slowly adapting type I mechanoreceptors. It has been found that non-competitive mGlu1 receptor antagonists like CPCCOEt can produce a profound and long-lasting depression of mechanically evoked firing in these receptors (Cahusac & Mavulati, 2009).
Propiedades
Nombre del producto |
7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester |
|---|---|
Fórmula molecular |
C13H13NO4 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+ |
Clave InChI |
FXCTZFMSAHZQTR-SDNWHVSQSA-N |
SMILES isomérico |
CCOC(=O)C12CC1/C(=N/O)/C3=CC=CC=C3O2 |
SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 |
SMILES canónico |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 |
Sinónimos |
7-(hydroxyimino)cyclopropan(b)chromen-1a-carbxoylic acid ethyl ester CPCCOEt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-7-[(1R,2R,3R)-2-[(E)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1238528.png)










